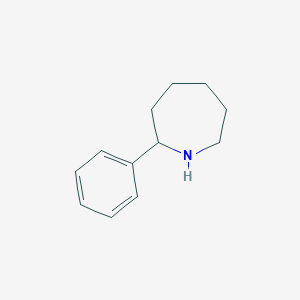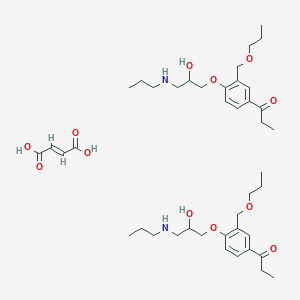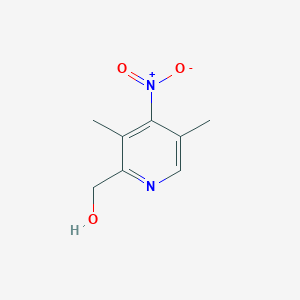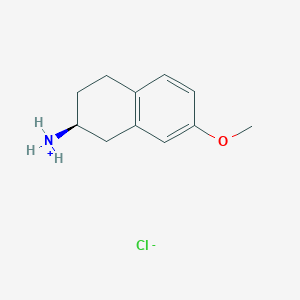
2-Phenylazepane
Overview
Description
2-Phenylazepane is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and analysis of this compound. For instance, the synthesis of 2,3-benzodiazepines involves a phosphate-assisted acylation reaction, which could potentially be adapted for the synthesis of this compound derivatives . Additionally, the analysis of 1-(2-phenyladamant-1-yl)-2-methylaminopropane as its chlorodifluoroacetyl derivative suggests methods for the determination of diastereoisomeric content and the detection of related compounds in biological samples . The biosynthesis and regulation of phenylpropanoids in plants provide a broader context for understanding the biosynthesis of phenyl-containing compounds, which could be extrapolated to the biosynthesis of this compound in a biological setting .
Synthesis Analysis
The synthesis of related compounds, such as 2,3-benzodiazepines, involves a one-pot two-step reaction that includes acylation and hydrazine cyclization . This method tolerates unprotected amino groups and allows for the introduction of various substituents that are important for bioactivity. Although this compound is not specifically mentioned, the principles of this synthesis could be applied to its production. The racemization observed in the synthesis of 2-phenyladamantane during the Friedel-Crafts reaction indicates that stereochemical considerations may be important in the synthesis of phenyl-containing compounds .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a seven-membered azepane ring with a phenyl group attached. The papers do not directly address the molecular structure of this compound, but the analysis of related compounds, such as 2-phenyladamantane, involves the use of gas chromatography to determine diastereoisomeric content, which is relevant to the structural analysis of chiral molecules .
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to this compound. However, the synthesis of related compounds suggests that reactions such as acylation and cyclization could be relevant . Additionally, the determination of diastereoisomers in the synthesis of 2-phenyladamantane implies that this compound may undergo similar stereochemical challenges during its synthesis and subsequent reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not discussed in the provided papers, the methodologies described for related compounds could offer insights. For example, the determination of 2-phenyladamantane in biological samples using an electron-capture detector suggests that similar analytical techniques could be used to study the physical and chemical properties of this compound . The biosynthesis of phenylpropanoids in plants and their diverse biological activities also provide a context for considering the potential properties and applications of this compound .
Scientific Research Applications
Conductive Polymers : Kherroub et al. (2020) developed a novel polymer, poly[(phenylazepane-2-one)-co-(pyrrole)], by copolymerizing pyrrole with a synthesized monomer (phenylazepane-2-one). This polymer combines conductivity and solubility, showing promise in electronics due to its semiconductor behavior and thermal stability up to 333 °C (Kherroub, Bouhadjar, & Boucherdoud, 2020).
Vapor-Phase Synthesis : Qi (2011) reported on the efficient vapor-phase synthesis of 1-phenylazepane from aniline and 1,6-hexanediol over a CoO/SiO2-Al2O3 catalyst. This process achieved a high yield of 1-phenylazepane, indicating potential industrial applications (Qi, 2011).
Biotechnological Production of 2-Phenylethanol : Hua and Xu (2011) reviewed advances in the biotechnological production of 2-Phenylethanol, an aromatic alcohol with applications in cosmetics, perfumes, and food industries. They focused on microbial transformation processes as an environmentally friendly alternative to chemical synthesis (Hua & Xu, 2011).
Thermal and Solubility Properties : Kherroub et al. (2021) synthesized another conductive polymer, poly(phenylazepane-2-one-furan), which showed improved solubility in common organic solvents and stable thermal properties up to 200 °C. This indicates potential applications in industries requiring soluble conductive materials (Kherroub, Bouhadjar, & Medjahdi, 2021).
Biosynthesis and Metabolic Fate in Plants : Pascual et al. (2016) discussed the biosynthesis and metabolic utilization of phenylalanine, from which 2-phenylazepane is derived, in conifer trees. This study is relevant for understanding the role of such compounds in wood formation and plant defense mechanisms (Pascual et al., 2016).
Biotransformation in Saccharomyces cerevisiae : Dai et al. (2021) reviewed the biosynthesis of 2-Phenylethanol via the Ehrlich pathway in Saccharomyces cerevisiae, highlighting its application in flavoring ingredients. They discussed the regulation of L-Phenylalanine metabolism, which is critical for 2-Phenylethanol production (Dai, Xia, Yang, & Chen, 2021).
Mechanism of Action
Target of Action
2-Phenylazepane is a chemical compound with the molecular formula C12H17N . It has been used in the preparation of pyrrolylphenylsulfonates as dopamine D3 antagonists . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is a target for drugs in many mental disorders and neurodegenerative diseases.
Mode of Action
It is known that it can interact with the dopamine d3 receptors . The interaction of this compound with these receptors could lead to changes in neurotransmission, which could have effects on mood, cognition, and behavior .
Biochemical Pathways
This compound may affect the dopaminergic pathways in the brain, particularly those involving the D3 receptors . The downstream effects of this interaction could include changes in neurotransmitter release, neuronal firing rates, and synaptic plasticity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with the D3 receptors and the subsequent changes in the dopaminergic pathways . These effects could potentially influence various neurological and psychological processes.
Safety and Hazards
In case of eye contact with 2-Phenylazepane, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .
properties
IUPAC Name |
2-phenylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRVVKIFIHGQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403201 | |
| Record name | 2-phenylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3466-82-8 | |
| Record name | 2-Phenylazepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Can you elaborate on the reactivity of N-Boc-2-phenylazepane and its application in synthesizing 2,2-disubstituted azepanes?
A1: Research indicates that N-tert-butoxycarbonyl (N-Boc)-2-phenylazepane can be effectively lithiated using butyllithium. [] This lithiation occurs at the alpha position relative to the nitrogen atom. Subsequent treatment with various electrophiles allows for the introduction of diverse substituents at this position, leading to the formation of 2,2-disubstituted azepanes. This approach offers a versatile route for synthesizing a range of 2,2-disubstituted azepanes. Interestingly, while most electrophiles react at the alpha position, cyanoformates and chloroformates exhibit different reactivity, leading to ortho-substituted products. [] This highlights the influence of the electrophile's nature on the reaction outcome.
Q2: The research mentions investigating the lithiation of N-Boc-2-phenylazepane. What techniques were employed to study this process, and what insights were gained?
A2: The lithiation of N-Boc-2-phenylazepane was monitored in real-time using in situ ReactIR spectroscopy. [] This technique allowed researchers to track the reaction progress and identify key intermediates. Additionally, variable temperature (VT) NMR spectroscopy, coupled with Density Functional Theory (DFT) calculations, provided valuable information about the rotational dynamics of the carbamate moiety within the molecule. [] These combined approaches provided a comprehensive understanding of the lithiation process and its impact on the molecule's structural features.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)







![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)

